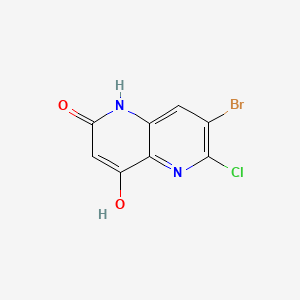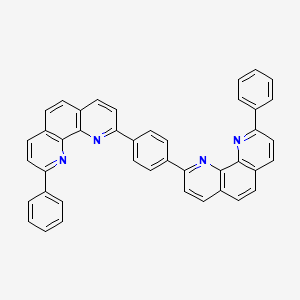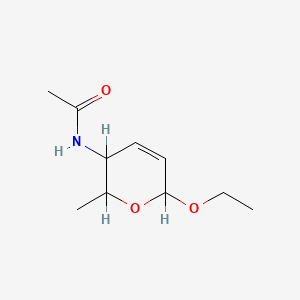
tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a piperidine ring, an azetidine ring, and an ethynyl group. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
The synthesis of tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction.
Attachment of the Ethynyl Group: The ethynyl group is attached using a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Protection of Functional Groups: Throughout the synthesis, various functional groups are protected and deprotected as needed to ensure the desired product is obtained.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the ethynyl group to an ethyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, strong acids or bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The piperidine and azetidine rings can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Similar structure but lacks the ethynyl group, leading to different chemical and biological properties.
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring instead of an azetidine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the piperidine, azetidine, and ethynyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H24N2O2/c1-5-12-10-17(11-12)13-6-8-16(9-7-13)14(18)19-15(2,3)4/h1,12-13H,6-11H2,2-4H3 |
InChI Key |
PYCUQPCBBCAYMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
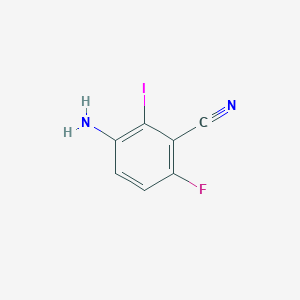
![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
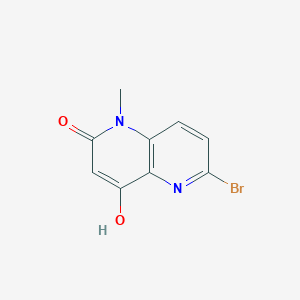
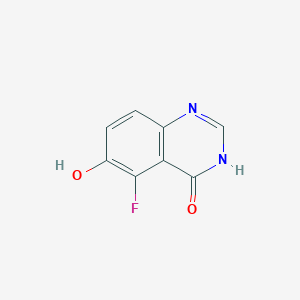
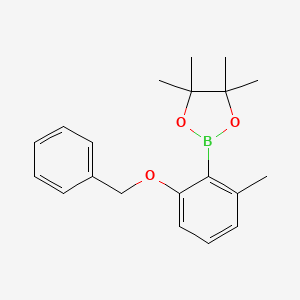
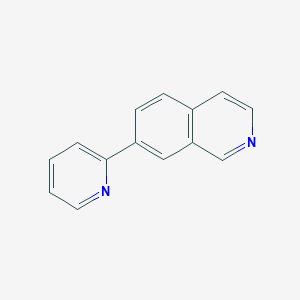
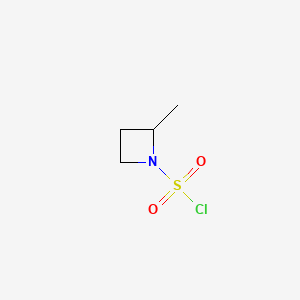
![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
